
1,3-Dioxan-5-ol benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-ジオキサン-5-オールベンゾエートは、分子式がC11H12O4である有機化合物です。これは、2つの酸素原子を含む6員環である1,3-ジオキサンの誘導体です。ベンゾエート基はジオキサン環の5位に結合しています。
2. 製法
合成経路と反応条件
1,3-ジオキサン-5-オールベンゾエートは、p-トルエンスルホン酸などの酸触媒の存在下、グリセロールとベンズアルデヒドのアセタール化によって合成できます。この反応は通常、ベンズアルデヒドとグリセロールのモル比が1:1.3であり、触媒の質量は約1.5グラムです。 反応は約4時間行われ、2-フェニル-1,3-ジオキサン-5-オールと2-フェニル-1,3-ジオキソラン-4-メタノールの混合物が得られます .
工業的製造方法
1,3-ジオキサン-5-オールベンゾエートの工業的製造方法は、文献ではあまり詳しく記述されていません。一般的な方法は、大規模反応器を使用し、最適な反応条件を適用して、収率と純度を最大限に高めることです。連続フロー反応器や高度な精製技術を使用することで、製造プロセスの効率を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxan-5-ol benzoate can be synthesized through the acetalization of glycerol with benzaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves a molar ratio of benzaldehyde to glycerol of 1:1.3, with the catalyst mass being around 1.5 grams. The reaction is carried out for approximately 4 hours, resulting in a mixture of 2-phenyl-1,3-dioxan-5-ol and 2-phenyl-1,3-dioxolane-4-methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
化学反応の分析
反応の種類
1,3-ジオキサン-5-オールベンゾエートは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、対応するカルボン酸またはケトンを生成するために酸化できます。
還元: 還元反応は、ベンゾエート基をアルコールまたはその他の還元された形に変換することができます。
置換: ベンゾエート基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤がよく使用されます。
置換: アミン、チオール、ハロゲン化物などの求核剤は、置換反応に使用できます。
主要な生成物
酸化: カルボン酸、ケトン。
還元: アルコール、還元されたベンゾエート誘導体。
置換: 使用した求核剤に応じて、様々な置換誘導体。
4. 科学研究での応用
1,3-ジオキサン-5-オールベンゾエートは、以下を含むいくつかの科学研究での応用があります。
科学的研究の応用
1,3-Dioxan-5-ol benzoate has several scientific research applications, including:
作用機序
1,3-ジオキサン-5-オールベンゾエートの作用機序には、様々な分子標的と経路との相互作用が含まれます。この化合物は、酵素触媒反応の基質として作用し、生物学的に活性な中間体を形成することができます。ベンゾエート基は、特定の受容体や酵素と相互作用し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
1,3-ジオキサン-5-オン: 類似の構造的特徴を持つが、反応性と用途が異なる密接に関連する化合物.
2-フェニル-1,3-ジオキソラン-4-メタノール: 独特の化学的性質と用途を持つ、ジオキサンの別の誘導体.
独自性
1,3-ジオキサン-5-オールベンゾエートは、ジオキサン環とベンゾエート基の両方が存在することで、独特の化学的反応性と潜在的な用途を与えられています。様々な化学反応を起こし、汎用性の高いビルディングブロックとして役立つことから、科学研究や工業用途において貴重な化合物となっています。
特性
CAS番号 |
49784-60-3 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
1,3-dioxan-5-yl benzoate |
InChI |
InChI=1S/C11H12O4/c12-11(9-4-2-1-3-5-9)15-10-6-13-8-14-7-10/h1-5,10H,6-8H2 |
InChIキー |
GSAPYSIZQBMGIQ-UHFFFAOYSA-N |
正規SMILES |
C1C(COCO1)OC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


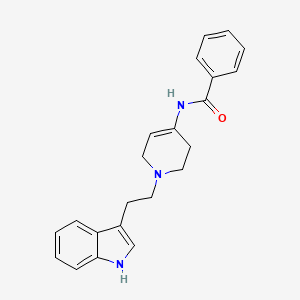

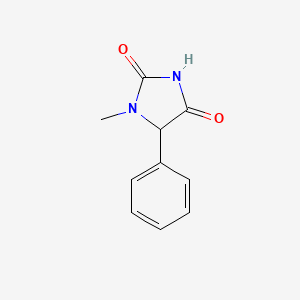
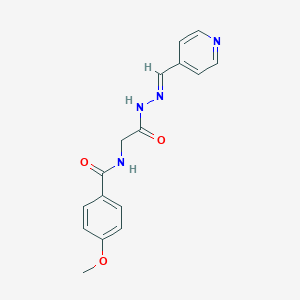

![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)
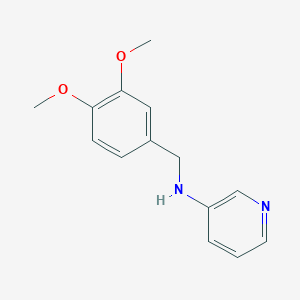
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008080.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)
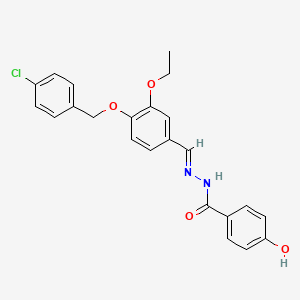



![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
